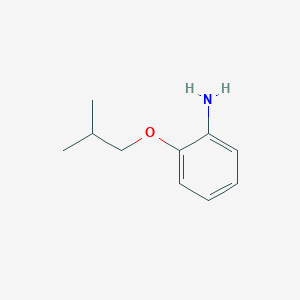
15-oxo-11Z,13E-eicosadienoic acid
Descripción general
Descripción
15-oxo-11Z,13E-eicosadienoic acid is a type of oxo fatty acid, specifically an oxoeicosadienoic acid. It is a metabolite derived from the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid. This compound is part of the broader class of fatty acids and conjugates, and it plays a significant role in various biological processes, including inflammation and cellular signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
15-oxo-11Z,13E-eicosadienoic acid is typically synthesized through the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure the selective formation of the oxo group at the 15th position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using industrial oxidizing agents. The process is optimized for yield and purity, often involving purification steps such as chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
15-oxo-11Z,13E-eicosadienoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where the oxo group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: More oxidized fatty acids.
Reduction: 15-hydroxy-11Z,13E-eicosadienoic acid.
Substitution: Various substituted eicosadienoic acids depending on the nucleophile used
Aplicaciones Científicas De Investigación
15-oxo-11Z,13E-eicosadienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential anti-inflammatory properties and its role in metabolic pathways.
Industry: Utilized in the synthesis of specialized lipids and as a reference standard in lipidomics research .
Mecanismo De Acción
The mechanism of action of 15-oxo-11Z,13E-eicosadienoic acid involves its interaction with specific enzymes and receptors in the body. It inhibits the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, potent inflammatory mediators. By inhibiting this enzyme, this compound can reduce inflammation. Additionally, it may interact with other molecular targets involved in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
15-hydroxy-11Z,13E-eicosadienoic acid: The precursor to 15-oxo-11Z,13E-eicosadienoic acid.
5-oxo-11Z,13E-eicosadienoic acid: Another oxo fatty acid with similar structural features but different biological activities
Uniqueness
This compound is unique due to its specific inhibition of 5-lipoxygenase and its role in reducing inflammation. Its distinct oxo group at the 15th position differentiates it from other similar compounds and contributes to its specific biological activities .
Propiedades
IUPAC Name |
(11Z,13E)-15-oxoicosa-11,13-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCMHXPXGACWLJ-QWAPPMFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)







![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)



